Cas no 22979-83-5 (N-(4-Methoxyphenyl)-2-nitrobenzamide)

N-(4-Methoxyphenyl)-2-nitrobenzamide structure
22979-83-5 structure
商品名:N-(4-Methoxyphenyl)-2-nitrobenzamide
CAS番号:22979-83-5
MF:C14H12N2O4
メガワット:272.25608
MDL:MFCD00568220
CID:251573
PubChem ID:789287

N-(4-Methoxyphenyl)-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide,N-(4-methoxyphenyl)-2-nitro-
    • N-(4-methoxyphenyl)-2-nitrobenzamide
    • 2-Nitro-benzoesaeure-(4-methoxy-anilid)
    • 2-Nitro-benzoesaeure-p-anisidid
    • 2-nitro-benzoic acid p-anisidide
    • 4-(2-Nitro-benzamino)-phenol-methylaether
    • 4'-Methoxy-2-nitro-benzanilid
    • AC1LG5LP
    • AC1Q4CZC
    • CBMicro_011670
    • N-(4-Methoxy-phenyl)-2-nitro-benzamide
    • Oprea1_303830
    • Oprea1_743895
    • SureCN3595597
    • SR-01000199698
    • DTXSID50355017
    • AKOS002953404
    • ZAVSYDFJORQSOM-UHFFFAOYSA-N
    • CS-0318282
    • 22979-83-5
    • MLS000595193
    • AB00075971-01
    • LS-07329
    • HMS2529A11
    • SMSF0004941
    • MFCD00568220
    • SCHEMBL3595597
    • SMR000184934
    • BIM-0011763.P001
    • SR-01000199698-1
    • CB15169
    • CHEMBL1488182
    • Cambridge id 5228828
    • N-(4-Methoxyphenyl)-2-nitrobenzamide
    • MDL: MFCD00568220
    • インチ: InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
    • InChIKey: ZAVSYDFJORQSOM-UHFFFAOYSA-N
    • ほほえんだ: COC1C=CC(NC(=O)C2C=CC=CC=2[N+]([O-])=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 272.07976
  • どういたいしつりょう: 272.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 84.2Ų

じっけんとくせい

  • PSA: 81.47

N-(4-Methoxyphenyl)-2-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB414092-500 mg
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5
500MG
€151.00 2023-02-03
TRC
N243555-500mg
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5
500mg
$ 195.00 2022-06-03
abcr
AB414092-1 g
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5
1g
€172.20 2023-04-24
abcr
AB414092-500mg
N-(4-Methoxyphenyl)-2-nitrobenzamide; .
22979-83-5
500mg
€157.00 2025-02-17
A2B Chem LLC
AD58961-5g
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5 95%
5g
$423.00 2024-04-20
Ambeed
A385384-1g
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5 97%
1g
$108.0 2024-07-28
Crysdot LLC
CD12093763-10g
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5 97%
10g
$424 2024-07-24
A2B Chem LLC
AD58961-1g
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5 95%
1g
$142.00 2024-04-20
Crysdot LLC
CD12093763-5g
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5 97%
5g
$306 2024-07-24
TRC
N243555-1000mg
N-(4-Methoxyphenyl)-2-nitrobenzamide
22979-83-5
1g
$ 315.00 2022-06-03

N-(4-Methoxyphenyl)-2-nitrobenzamide 関連文献

N-(4-Methoxyphenyl)-2-nitrobenzamideに関する追加情報

Introduction to N-(4-Methoxyphenyl)-2-nitrobenzamide (CAS No. 22979-83-5)

N-(4-Methoxyphenyl)-2-nitrobenzamide, identified by its Chemical Abstracts Service (CAS) number 22979-83-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of nitrobenzamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural composition of N-(4-Methoxyphenyl)-2-nitrobenzamide features a nitro group attached to a benzamide moiety, with an additional methoxy substituent on the phenyl ring. This specific arrangement imparts unique chemical properties that make it a valuable scaffold for medicinal chemistry investigations. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.

In recent years, there has been a surge in research focused on nitroaromatic compounds due to their potential in modulating various biological pathways. N-(4-Methoxyphenyl)-2-nitrobenzamide has been extensively studied for its pharmacological effects, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. The nitro group in its structure can be reduced to an amine, which can alter its biological activity and open up new avenues for therapeutic intervention.

The methoxy group at the para position relative to the nitro group influences the compound's solubility and metabolic stability, making it an attractive candidate for further optimization. Researchers have leveraged this compound as a starting point for synthesizing derivatives with enhanced pharmacokinetic profiles. The benzamide moiety is known for its role in protein-protein interactions and enzyme inhibition, which has been exploited in the development of small-molecule inhibitors.

Recent studies have highlighted the potential of N-(4-Methoxyphenyl)-2-nitrobenzamide in addressing neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has been explored in preclinical models. The compound's dual functionality—combining the bioactivity of nitroaromatics with the structural features of benzamides—makes it a versatile tool for investigating neural pathways and developing novel therapeutics.

The synthesis of N-(4-Methoxyphenyl)-2-nitrobenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and selective nitration have been pivotal in achieving the desired product efficiently.

In addition to its pharmaceutical applications, N-(4-Methoxyphenyl)-2-nitrobenzamide has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, where it can contribute to the development of new materials for light-emitting diodes (LEDs) and photovoltaic cells. The compound's ability to absorb light across a broad spectrum has been exploited in designing efficient photosensitizers for photodynamic therapy.

The regulatory landscape surrounding nitroaromatic compounds is stringent due to their potential environmental impact. However, when handled responsibly, compounds like N-(4-Methoxyphenyl)-2-nitrobenzamide

The future of N-(4-Methoxyphenyl)-2-nitrobenzamide

In conclusion, N-(4-Methoxyphenyl)-2-nitrobenzamide (CAS No. 22979-83-5)

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:22979-83-5)N-(4-Methoxyphenyl)-2-nitrobenzamide
A1179912
清らかである:99%
はかる:5g
価格 ($):278.0